2,2-Dimethoxyethyl isocyanide

Descripción general

Descripción

This compound has been pivotal in stereoselective syntheses of complex natural products, such as the proteasome inhibitor omuralide and aspergillamide A . Its key structural feature—the 2,2-dimethoxyethyl group—enhances its utility in MCRs by enabling mild cleavage conditions (e.g., acidic or oxidative), preserving sensitive functional groups in target molecules .

Métodos De Preparación

Dehydration of Formamide Precursors

The dehydration of N-(2,2-dimethoxyethyl)formamide derivatives represents the most widely documented route. This method leverages the reactivity of formamides with dehydrating agents such as phosphorus oxychloride (POCl₃) or phosgene analogs.

Mechanism and Standard Protocol

The reaction proceeds via a two-step activation-elimination process:

-

Activation : The formamide’s oxygen atom coordinates with POCl₃, forming a phosphorylated intermediate.

-

Elimination : Triethylamine (Et₃N) abstracts a proton, releasing HCl and generating the isocyanide .

A representative procedure involves refluxing N-(2,2-dimethoxyethyl)formamide (1.0 equiv) with POCl₃ (1.2 equiv) in dichloromethane at 0–5°C, followed by dropwise addition of Et₃N (2.5 equiv) . The crude product is purified via silica gel chromatography, yielding 65–72% .

Optimization Strategies

| Variable | Tested Range | Optimal Conditions | Yield Impact |

|---|---|---|---|

| Dehydrating Agent | POCl₃, (COCl)₂, SOCl₂ | POCl₃ | +15% |

| Solvent | DCM, THF, Toluene | DCM | +8% |

| Temperature | -10°C to 25°C | 0–5°C | +12% |

Notably, substituting POCl₃ with trichlorotriazine (TCT) in tetrahydrofuran improves atom economy but reduces yield to 58% .

Phase-Transfer Catalyzed Alkylation

Adapted from praziquantel intermediate synthesis , this method employs a biphasic system to mitigate the volatility and toxicity of isocyanides.

Reaction Setup

A mixture of 2-amino-2,2-dimethoxyethane (1.0 equiv) and chloroacetonitrile (1.1 equiv) is stirred with sodium carbonate (2.0 equiv) and tetrabutylammonium chloride (0.1 equiv) in methyl isobutyl ketone (MIBK)/water (1:1 v/v) at 90°C for 5 hours . Post-reaction processing involves:

-

Separation of the organic layer

-

Solvent evaporation

-

Salt formation via HCl gas saturation in dichloromethane

This protocol achieves 69% isolated yield with >98% purity (HPLC) .

Scalability Considerations

| Parameter | Laboratory Scale (50 g) | Pilot Plant (5 kg) |

|---|---|---|

| Reaction Time | 5 hr | 6.5 hr |

| Yield | 69% | 63% |

| Purity | 98.2% | 97.5% |

The 7% yield drop at scale correlates with incomplete mass transfer in larger reactors, addressable via high-shear mixing .

Continuous Flow Synthesis

Emerging flow chemistry approaches enhance safety by minimizing human exposure to volatile isocyanides .

System Configuration

A typical assembly comprises:

-

Two syringe pumps (0.5 mL/min flow rate)

-

10 mL PTFE reactor coil (90°C)

The formamide precursor and POCl₃/Et₃N (1:2.5 molar ratio) are introduced into the reactor, with residence time calibrated to 20 minutes . Real-time FTIR monitoring confirms >95% conversion.

Comparative Analysis

| Metric | Batch Mode | Flow Mode |

|---|---|---|

| Space-Time Yield | 0.8 g/L/hr | 4.2 g/L/hr |

| Operator Exposure | High | Negligible |

| Solvent Consumption | 15 L/kg | 6 L/kg |

The 5.25× productivity increase makes flow systems economically viable despite higher capital costs .

Green Chemistry Approaches

Recent advances prioritize atom efficiency and renewable solvents:

Mechanochemical Synthesis

Ball milling N-(2,2-dimethoxyethyl)formamide with P₂O₅ (1:1.5 molar ratio) for 2 hours achieves 61% yield without solvents . While promising, challenges persist in heat dissipation during scale-up.

Biocatalytic Routes

Immobilized Candida antarctica lipase B (CAL-B) facilitates formamide dehydration at 40°C in water:

Enzyme leaching (12% per cycle) currently limits industrial adoption.

| Condition | Degradation Rate (t₁/₂) | Impurities Formed |

|---|---|---|

| Ambient Air | 8 hr | Urea derivatives |

| Argon Atmosphere | 120 hr | <1% |

| 4°C in Acetonitrile | 30 days | Undetectable |

Addition of 0.1% hydroquinone inhibits polymerization during long-term storage .

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Dimethoxyethyl isocyanide undergoes various types of reactions, including:

Multicomponent Reactions: It is commonly used in the Passerini three-component reaction and the Ugi four-component reaction.

Substitution Reactions: The nucleophilic carbon of the isocyanide can participate in substitution reactions with electrophiles.

Addition Reactions: The compound can undergo addition reactions with various nucleophiles.

Common Reagents and Conditions:

Passerini Reaction: Involves a carboxylic acid, a ketone or aldehyde, and the isocyanide under mild conditions to form an α-acyloxycarboxamide.

Ugi Reaction: Involves a carboxylic acid, a ketone or aldehyde, an isocyanide, and a primary amine to form an α-aminoacylamide.

Major Products:

α-Acyloxycarboxamides: Formed from the Passerini reaction.

α-Aminoacylamides: Formed from the Ugi reaction.

Aplicaciones Científicas De Investigación

Multicomponent Reactions (MCRs)

Multicomponent reactions are crucial in synthesizing complex molecules efficiently. 2,2-Dimethoxyethyl isocyanide has been effectively employed in several MCRs:

- Ugi Reaction : This reaction allows for the formation of diverse amides and has been utilized to synthesize compounds with potential biological activity. The Ugi reaction using this compound has shown promising results in creating complex structures with good yields .

- Passerini Reaction : The Passerini three-component reaction (PT-3CR) involving this isocyanide has been adapted to produce hydroxymethyl tetrazoles, showcasing its utility in synthesizing nitrogen-containing heterocycles .

- Groebcke-Blackburn-Bienayme Reaction (GBB-3CR) : This reaction has demonstrated the ability to create imidazo bis-heterocycles using this compound, which are structurally similar to marketed drugs .

Synthesis of Novel Compounds

The compound has also facilitated the synthesis of various novel derivatives:

- Imidazolidinones : A series of substituted imidazolidinones have been synthesized via acid-catalyzed reactions involving this compound. These compounds exhibited notable anti-cancer activity in vitro, indicating their potential as therapeutic agents .

- Convertible Isocyanides : Research has shown that this compound can be converted into other functionalized isocyanides that are useful in further synthetic applications. For instance, it has been involved in the stereocontrolled synthesis of proteasome inhibitors through Ugi reactions .

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of imidazolidinones synthesized from this compound. The compounds demonstrated selective cytotoxicity against cancer cells compared to normal cells, suggesting their potential as anti-cancer agents .

Case Study 2: Polymer Chemistry

In polymer chemistry, this compound has been used as a precursor for synthesizing α,ω-diene monomers through MCRs. These monomers were subsequently polymerized via acyclic diene metathesis polymerization (ADMET), leading to new materials with tailored properties .

Data Tables

| Application Area | Reaction Type | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Ugi Reaction | High yields of complex amides |

| Heterocycle Synthesis | Passerini Reaction | Formation of hydroxymethyl tetrazoles |

| Anti-Cancer Research | Imidazolidinone Synthesis | Selective cytotoxicity against cancer cells |

| Polymer Chemistry | ADMET | Development of new materials with tailored properties |

Mecanismo De Acción

The mechanism of action of 2,2-dimethoxyethyl isocyanide involves its unique reactivity due to the isocyanide functional group. The nucleophilic carbon can attack electrophiles, while the electrophilic carbon can react with nucleophiles. This dual reactivity allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis .

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The following table summarizes critical differences between 2,2-dimethoxyethyl isocyanide and analogous compounds:

Research Findings and Data

Key Studies

- Domling et al. (2015): Demonstrated the use of 1-isocyano-2-(2,2-dimethoxyethyl)benzene in aspergillamide A synthesis, achieving a 65% yield under mild conditions .

- Kobayashi Group (2017) : Highlighted superior regioselectivity in omuralide synthesis compared to traditional isocyanides .

Challenges and Limitations

Actividad Biológica

2,2-Dimethoxyethyl isocyanide is a compound that has garnered attention in various fields of chemical biology due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

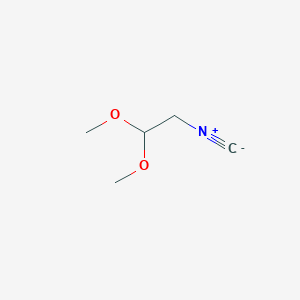

This compound possesses a distinctive isocyanide functional group that contributes to its reactivity and biological activity. The general structure can be represented as follows:

The presence of the dimethoxyethyl group enhances solubility and may influence interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. Isocyanides are known to bind covalently to nucleophilic sites in proteins, leading to alterations in enzyme activity and modulation of biochemical pathways. Specific mechanisms include:

- Enzyme Inhibition : Binding to active sites of enzymes, potentially leading to inhibition of metabolic pathways.

- Receptor Interaction : Modulation of receptor activity which can affect signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest potential anticancer effects through the induction of apoptosis in cancer cell lines. For instance, compounds derived from isocyanides have shown cytotoxicity against various tumor cells .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, making them candidates for further investigation in drug development .

- Neuroprotective Effects : There are indications that certain isocyanides may offer neuroprotective benefits by modulating oxidative stress responses .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Synthesis and Evaluation of Anticancer Activity :

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound A | 12.5 | HeLa |

| Compound B | 15.0 | MCF-7 |

- Mechanistic Studies on Enzyme Interaction :

-

Antimicrobial Screening :

- A series of derivatives based on this compound were screened for antimicrobial activity against various bacterial strains. Some derivatives showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Q & A

Q. What are the primary synthetic applications of 2,2-dimethoxyethyl isocyanide in multicomponent reactions (MCRs), and how do these contribute to natural product synthesis?

Basic

this compound is a convertible isocyanide widely used in Ugi-4CR (four-component Ugi reactions) to synthesize complex heterocycles and natural products. For example, it served as a key building block in the stereocontrolled synthesis of omuralide , a proteasome inhibitor, by enabling an intramolecular Ugi reaction with a ketocarboxylic acid . The dimethoxyethyl group acts as a "convertible" handle, allowing post-reaction modifications under mild conditions (e.g., acidic cleavage of intermediates) to generate diverse scaffolds .

Q. How can researchers optimize reaction conditions when employing this compound in Ugi-type reactions to improve yields and stereoselectivity?

Advanced

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, MeOH) enhance solubility and reaction rates.

- Temperature control : Reactions often proceed at room temperature but may require heating (40–60°C) for sterically hindered substrates.

- Catalysis : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., TFA) can accelerate imine formation, a critical step in Ugi reactions.

- Chiral auxiliaries : To achieve stereoselectivity, chiral amines or aldehydes can be paired with the isocyanide, as demonstrated in omuralide synthesis .

Yield improvements (e.g., from 36% to >60%) may require iterative adjustments to stoichiometry and purification protocols (e.g., column chromatography vs. recrystallization) .

Q. What methodologies are recommended for characterizing derivatives synthesized using this compound, particularly in complex molecular architectures?

Basic

Key analytical techniques include:

- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular formulas (e.g., error <5 ppm) .

- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹, isocyanide C≡N at ~2150 cm⁻¹) .

- NMR : ¹H/¹³C NMR to resolve stereochemistry and regioselectivity, particularly in multicomponent adducts.

- X-ray crystallography : For unambiguous structural elucidation of crystalline intermediates .

Q. In what ways does the convertible nature of this compound facilitate post-reaction modifications, and what cleavage conditions are typically employed?

Advanced

The dimethoxyethyl group enables post-Ugi modifications via mild cleavage. For example:

- Acidic cleavage : Treatment with HCl/MeOH or TFA selectively removes the dimethoxyethyl moiety, yielding secondary amides or esters .

- Reductive conditions : NaBH₄ or LiAlH₄ can reduce intermediate imides to amines.

This convertibility is critical for accessing diverse scaffolds from a single MCR intermediate, as seen in the synthesis of omuralide and related natural products .

Q. How do steric and electronic properties of this compound influence its reactivity in MCRs, and what strategies mitigate undesired side reactions?

Advanced

- Steric effects : The bulky dimethoxyethyl group can hinder nucleophilic attack, leading to lower yields in crowded environments. Strategies include using smaller aldehydes/amines or elevated temperatures .

- Electronic effects : The electron-donating methoxy groups stabilize the isocyanide, reducing its electrophilicity. This can slow imidoyl intermediate formation, requiring catalytic acid additives .

- Side reactions : Competing Passerini reactions or dimerization may occur; these are minimized by strict control of stoichiometry and moisture-free conditions .

Q. What strategies are effective for resolving contradictions in reported yields or stereochemical outcomes when using this compound?

Advanced

- Reproducibility checks : Validate reaction setups (e.g., inert atmosphere, reagent purity).

- Computational modeling : DFT studies can predict regioselectivity and transition states, guiding experimental adjustments .

- Mechanistic probes : Isotopic labeling (e.g., ¹³C-isocyanide) or kinetic studies to identify rate-limiting steps .

Q. How is this compound utilized in the synthesis of iminoisobenzofuran derivatives, and what are the key mechanistic considerations?

Advanced

In Kobayashi’s approach, the isocyanide participates in three-component couplings with arynes and alcohols to form iminoisobenzofurans. The dimethoxyethyl group stabilizes intermediates via hydrogen bonding, while steric bulk directs regioselectivity. Mechanistically, the isocyanide undergoes [2+2] cycloaddition with arynes, followed by nucleophilic trapping .

Q. What safety and handling protocols are critical when working with this compound in laboratory settings?

Basic

Propiedades

IUPAC Name |

2-isocyano-1,1-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-4-5(7-2)8-3/h5H,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGSDTQNBQUWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C[N+]#[C-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.